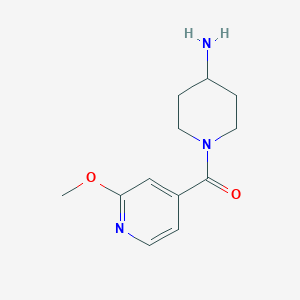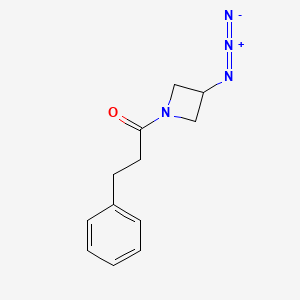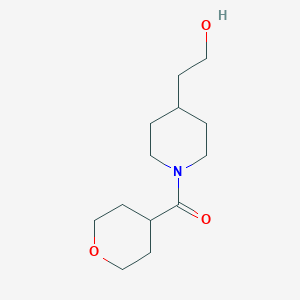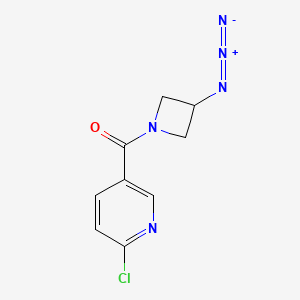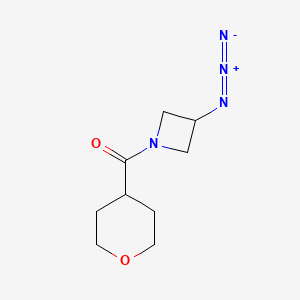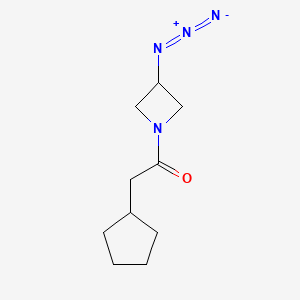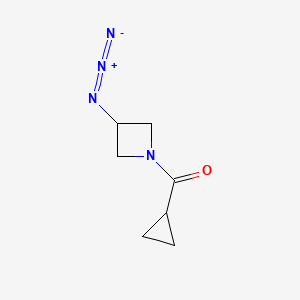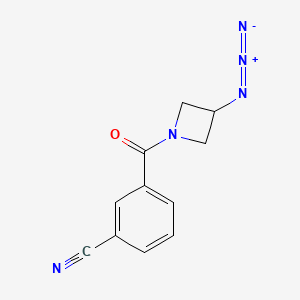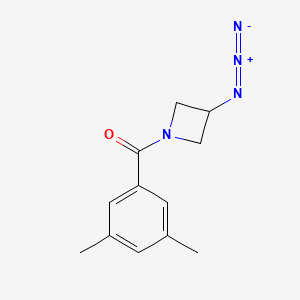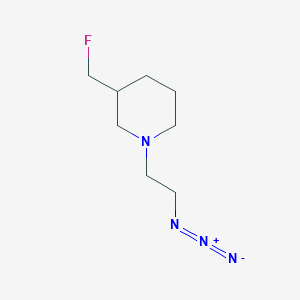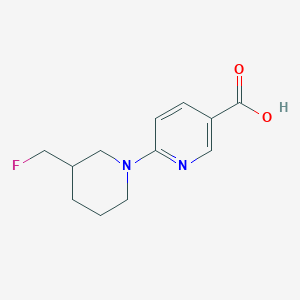![molecular formula C12H16ClN3O B1476263 3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098122-58-6](/img/structure/B1476263.png)
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Vue d'ensemble
Description
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Azabicyclo Derivatives for Nicotinic Ligands
Research by Slowinski et al. (2011) details the synthesis of azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds, crucial for the elaboration of α7 nicotinic ligands. These compounds demonstrate significant selectivity and nanomolar potency at α7 nicotinic receptors (Slowinski et al., 2011).
2. Development of Carbocyclic Nucleoside Analogues
The work of Hřebabecký et al. (2009) explores the synthesis of novel carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol, showcasing their potential in antiviral therapies, particularly against Coxsackie virus (Hřebabecký et al., 2009).
3. Creation of Heterocyclic Derivatives for Antimicrobial Activity
Mohammad et al. (2017) focused on synthesizing new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil, revealing significant antibacterial activity against various bacterial strains (Mohammad et al., 2017).
4. Bridged Bicyclic Morpholines in Medicinal Chemistry
Walker et al. (2012) presented the first synthesis of the morpholine 3-oxa-6-azabicyclo[3.1.1]heptane, highlighting its importance as a building block in medicinal chemistry research due to its lipophilicity and achiral nature (Walker et al., 2012).
5. Synthesis of Conformationally Locked Carbocyclic Nucleosides
Hřebabecký et al. (2006) explored the synthesis of novel conformationally locked carbocyclic nucleosides, which are crucial for the development of new pharmaceuticals (Hřebabecký et al., 2006).
6. Study of Antiproliferative Activity in Polycarbonitriles
Mar'yasov et al. (2020) investigated the antiproliferative activity of various bicyclic derivatives, offering insight into potential cancer therapies (Mar'yasov et al., 2020).
7. Synthesis of Precursors for PET Radioligands
Gao et al. (2010) discussed the synthesis of precursors for PET radioligands, crucial for imaging studies in neuroscience (Gao et al., 2010).
Mécanisme D'action
Pyrimidines
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of many biological molecules, including the nucleotides cytosine, thymine, and uracil, which are part of the genetic material in DNA and RNA . Pyrimidines can interact with various enzymes and receptors in the body, leading to a wide range of potential effects .
Bicyclic compounds
The compound also contains a bicyclic structure, specifically a bicyclo[3.1.1]heptane. Bicyclic compounds are often used in drug design because their rigid structures can enhance binding affinity and selectivity to biological targets .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and effects in the body. Without specific studies on this compound, it’s difficult to predict its adme properties .
Propriétés
IUPAC Name |
3-(6-chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-7-14-10(13)4-11(15-7)16-5-8-3-9(6-16)12(8)17-2/h4,8-9,12H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDLISURXIRLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CC(C2)C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


